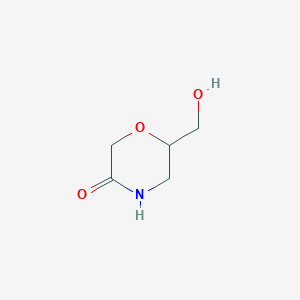

6-(Hydroxymethyl)morpholin-3-one

Übersicht

Beschreibung

6-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 . It has an average mass of 131.130 Da and a monoisotopic mass of 131.058243 Da . The compound is also known by its IUPAC name, 6-(hydroxymethyl)-3-morpholinone .

Synthesis Analysis

The synthesis of morpholin-3-one involves a reaction in a 50 L reactor with a colorless oil, toluene, and trifluoroacetic acid . The mixture is heated to reflux for 3 hours. After cooling to room temperature, the reaction solution is washed with saturated sodium bicarbonate solution, followed by water and saturated brine . The organic layer is then evaporated to dryness to give a white powdery solid, which is recrystallized from methyl tert-butyl ether to give white needle crystals .Molecular Structure Analysis

The molecular structure of 6-(Hydroxymethyl)morpholin-3-one contains a total of 18 bonds . There are 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

6-(Hydroxymethyl)morpholin-3-one has a molecular weight of 131.13 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Material Science: Polymer Chemistry Applications

6-(Hydroxymethyl)morpholin-3-one: can be used in polymer chemistry due to its reactive hydroxymethyl group. This functionality allows it to act as a crosslinking agent or as a building block for creating novel polymeric materials with potential applications in biomedicine and industry .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic studies to help identify and quantify similar compounds in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

The morpholine ring structure is often found in bioactive molecules that can inhibit various enzymes. Therefore, 6-(Hydroxymethyl)morpholin-3-one could be used in biochemical studies to explore its potential as an enzyme inhibitor .

Neuroscience: Neurotransmitter Receptor Modulation

Morpholine derivatives are known to interact with neurotransmitter receptors. Research into 6-(Hydroxymethyl)morpholin-3-one could provide insights into its potential use in modulating receptor activity, which is relevant for treating neurological disorders .

Imaging Techniques: Positron Emission Tomography (PET)

A morpholin-3-one derivative has been identified as a novel scaffold for imaging monoacylglycerol lipase (MAGL) via PET. Structural optimization of such compounds, including 6-(Hydroxymethyl)morpholin-3-one , could enhance their application in vivo imaging .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELBDGPDOJCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694973 | |

| Record name | 6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)morpholin-3-one | |

CAS RN |

929019-95-4 | |

| Record name | 6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)

![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)